molecular formula C24H30N2O4 B255592 1,4-Bis(2-propoxybenzoyl)piperazine

1,4-Bis(2-propoxybenzoyl)piperazine

Cat. No.: B255592
M. Wt: 410.5 g/mol
InChI Key: RKZXRCJVRVXDGB-UHFFFAOYSA-N
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Description

1,4-Bis(2-propoxybenzoyl)piperazine is a piperazine derivative featuring two 2-propoxybenzoyl groups symmetrically attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied for their versatility, with substituents dictating solubility, bioavailability, and biological activity.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone

InChI

InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3

InChI Key

RKZXRCJVRVXDGB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine 5-chloro-2-isobutoxybenzoyl C₂₄H₂₈Cl₂N₂O₄ 472.9 Enhanced lipophilicity due to chloro and isobutoxy groups
1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[...])ethyl)piperazine Bicyclic terpene-derived ethyl chains C₂₄H₃₈N₂ 354.6 High stereochemical complexity; confirmed via XRD
1,4-Bis(2-hydroxyethyl)piperazine 2-hydroxyethyl C₈H₁₈N₂O₂ 174.2 Hydrophilic; used in polymer templating
N,N′-Bis(5-arylidene-4-oxo-thiazolin-2-yl)piperazine Thiazolinone rings Varies ~400–500 Electron-withdrawing groups enable kinase inhibition

Key Observations :

  • Lipophilicity : Chloro and isobutoxy substituents (e.g., ) increase hydrophobicity compared to hydroxyethyl derivatives (e.g., ).
  • Stereochemical Complexity : Bicyclic substituents () introduce chirality, impacting pharmacological targeting.
  • Thermal Stability: Selenogallates with 1,4-bis(3-aminopropyl)piperazine () show variable thermal stability (TGA decomposition >250°C).

Table 2: Pharmacological Activities

Compound Activity Efficacy (IC₅₀/EC₅₀) Reference
N,N′-Bis(5-arylidene-thiazolin-2-yl)piperazine (5d) DYRK1A kinase inhibition IC₅₀ = 0.041 µM
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine (4d) Antitumor (HL-60 cell line) 90% inhibition at 10 µM
N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Antimalarial (chloroquine-resistant P. falciparum) Improved selectivity index vs. lead compound
1,4-Bis(4-nitrophenyl)piperazine Not explicitly stated; nitro groups may confer redox activity N/A

Key Trends :

  • Electron-Withdrawing Groups: Thiazolinone and nitro substituents enhance interactions with enzymatic targets (e.g., kinases ).
  • Antimicrobial Potential: Piperazines with thiadiazole groups () show broad-spectrum antimicrobial activity, though unsubstituted benzoyl analogs may lack this property.

Key Advances :

  • Green Chemistry : Maghnite clay catalysts () enable solvent-free synthesis, reducing environmental impact.
  • Stereoselectivity: Chiral nopol derivatives () are synthesized with high enantiomeric purity via reflux conditions.

Thermal and Chemical Stability

  • Thermal Decomposition: Poly(1,4-bis(methacryloyl)piperazine) () shows stability up to 200°C (TGA), while selenogallates () decompose at higher temperatures (>250°C).
  • Chemical Stability : Hydroxyethyl derivatives () exhibit high solubility in polar solvents, whereas bicyclic analogs () are stable in organic media.

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